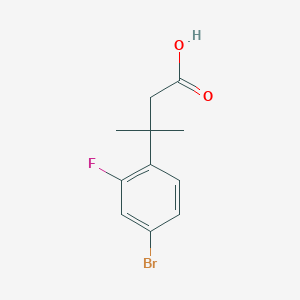
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is a chemical compound with the molecular formula C17H32BNO4. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and an azepane ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate typically involves the reaction of tert-butyl azepane-1-carboxylate with a boron-containing reagent such as tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is typically maintained between 0°C and room temperature to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality and high yield. Purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: Boronic acids are the primary products.
Reduction: Boranes are the main products.
Applications De Recherche Scientifique
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate involves its ability to participate in various chemical reactions, particularly those involving the boron atom. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The azepane ring provides additional stability and reactivity, allowing the compound to interact with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate is unique due to its combination of a boron-containing dioxaborolane ring and an azepane ring. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .
Propriétés
Formule moléculaire |
C17H32BNO4 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-12-10-8-9-11-13(19)18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3 |
Clé InChI |
IECFSTHPXOGJTK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCCCCN2C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)


![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)


![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)


![rac-5-({[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B15312322.png)

![1-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanaminehydrochloride](/img/structure/B15312330.png)
